

# 2,5,6-Trichloro-4-methylnicotinonitrile molecular structure and formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                         |
|----------------|-----------------------------------------|
| Compound Name: | 2,5,6-Trichloro-4-methylnicotinonitrile |
| Cat. No.:      | B579859                                 |

[Get Quote](#)

## An In-depth Technical Guide to 2,5,6-Trichloro-4-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic context of **2,5,6-trichloro-4-methylnicotinonitrile**. It is intended for an audience with a technical background in chemistry and pharmacology, particularly those involved in drug discovery and development. This document summarizes key identifiers, physicochemical properties, and its significant role as an intermediate in the synthesis of neurologically active compounds.

## Molecular Structure and Chemical Formula

**2,5,6-Trichloro-4-methylnicotinonitrile** is a chlorinated pyridine derivative. The core structure is a pyridine ring, substituted with three chlorine atoms, a methyl group, and a nitrile group.

IUPAC Name: 2,5,6-trichloro-4-methylpyridine-3-carbonitrile[1][2][3][4] CAS Number: 63195-39-1[1][3] Molecular Formula: C<sub>7</sub>H<sub>3</sub>Cl<sub>3</sub>N<sub>2</sub>[1][5]

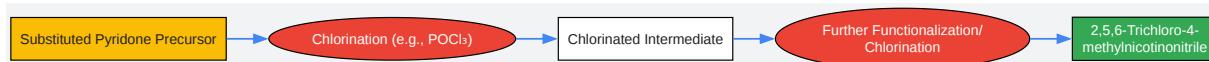
The structural formula and key identifiers are provided below.

Caption: Molecular structure and key identifiers of **2,5,6-Trichloro-4-methylnicotinonitrile**.

## Physicochemical Properties

Quantitative data for **2,5,6-trichloro-4-methylnicotinonitrile** is limited in publicly accessible literature. The following table summarizes available computed data. Experimental values for properties such as melting and boiling points are not readily available.

| Property                       | Value               | Source                                 |
|--------------------------------|---------------------|----------------------------------------|
| Molecular Weight               | 221.47 g/mol        | <a href="#">[5]</a>                    |
| Exact Mass                     | 219.936181 Da       | PubChem (Computed) <a href="#">[2]</a> |
| XLogP3                         | 3.5                 | PubChem (Computed) <a href="#">[2]</a> |
| Hydrogen Bond Donors           | 0                   | PubChem (Computed) <a href="#">[2]</a> |
| Hydrogen Bond Acceptors        | 2                   | PubChem (Computed) <a href="#">[2]</a> |
| Rotatable Bond Count           | 1                   | PubChem (Computed) <a href="#">[2]</a> |
| Topological Polar Surface Area | 36.7 Å <sup>2</sup> | PubChem (Computed) <a href="#">[2]</a> |


## Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2,5,6-trichloro-4-methylnicotinonitrile** is not readily available in the surveyed literature. However, based on the synthesis of analogous compounds, a general synthetic strategy can be proposed.

### General Synthetic Approach:

The synthesis of chlorinated nicotinonitriles often involves the chlorination of a corresponding hydroxypyridine or pyridone precursor. For instance, the synthesis of 2-chloro-6-methyl-3-pyridinecarbonitrile is achieved by treating 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with a strong chlorinating agent like phosphorus oxychloride (POCl<sub>3</sub>) at elevated temperatures.

A plausible synthetic workflow for **2,5,6-trichloro-4-methylnicotinonitrile** would likely involve a multi-step process starting from a more readily available pyridine derivative, followed by sequential chlorination and functional group manipulations.



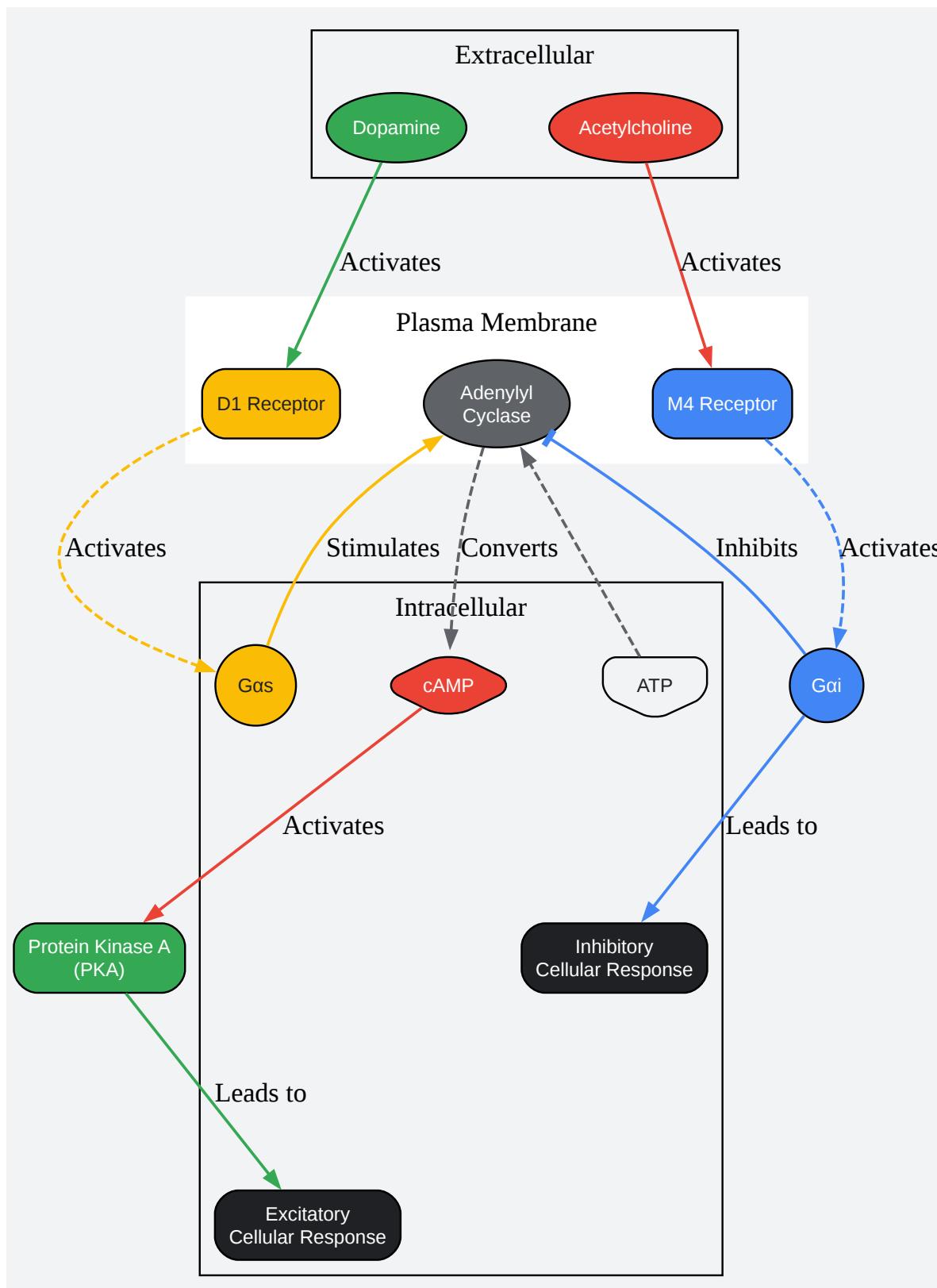
[Click to download full resolution via product page](#)

Caption: A generalized synthetic workflow for the preparation of chlorinated nicotinonitriles.

## Application in Drug Discovery: An Intermediate for M4 Receptor Potentiators

The primary significance of 2,5,6-trichloro-4-methyl-3-pyridinecarbonitrile in the field of drug development is its role as a key intermediate in the synthesis of thienopyridines.<sup>[3][6]</sup> These thienopyridine derivatives have been identified as potent and selective positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor.

The M4 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the striatum, a key node in motor and reward pathways. Its modulation is a promising therapeutic strategy for treating the symptoms of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. M4 receptor activation has been shown to counteract the effects of excessive dopamine D1 receptor signaling, which is implicated in the pathophysiology of these conditions.


## M4 Muscarinic Receptor Signaling Pathway

The M4 muscarinic acetylcholine receptor (M4R) is coupled to the G $\alpha$ i/o family of inhibitory G-proteins.<sup>[6]</sup> Upon activation by acetylcholine or a positive allosteric modulator, the following signaling cascade is initiated:

- **G-protein Dissociation:** The activated M4R promotes the exchange of GDP for GTP on the G $\alpha$ i subunit, leading to the dissociation of the G $\alpha$ i-GTP and G $\beta$  subunits.
- **Inhibition of Adenylyl Cyclase:** The G $\alpha$ i-GTP subunit directly inhibits the enzyme adenylyl cyclase (AC).

- Reduction of cAMP: This inhibition of AC leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
- Downstream Effects: The reduction in cAMP levels leads to decreased activity of cAMP-dependent protein kinase A (PKA). This has numerous downstream effects, including the modulation of ion channel activity and gene expression.

Crucially, this M4R-mediated inhibition of the cAMP pathway directly opposes the signaling cascade of the dopamine D1 receptor, which is coupled to G<sub>αs</sub> and stimulates adenylyl cyclase. This antagonistic relationship is central to the therapeutic potential of M4R modulators.

[Click to download full resolution via product page](#)

Caption: The signaling pathway of the M4 muscarinic acetylcholine receptor and its opposition to the D1 dopamine receptor pathway.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 63195-39-1|2,5,6-Trichloro-4-methylnicotinonitrile|BLD Pharm [bldpharm.com]
- 2. bocsci.com [bocsci.com]
- 3. 2,5,6-Trichloro-4-methylnicotinonitrile | C7H3Cl3N2 | CID 33697879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. capotchem.cn [capotchem.cn]
- 6. 2,5,6-TRICHLORO-4-METHYLNICOTINONITRILE | 63195-39-1 [chemicalbook.com]
- To cite this document: BenchChem. [2,5,6-Trichloro-4-methylnicotinonitrile molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b579859#2-5-6-trichloro-4-methylnicotinonitrile-molecular-structure-and-formula>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)